molecular formula C20H35BrS B8756373 2-Bromo-3-(2-hexyldecyl)thiophene

2-Bromo-3-(2-hexyldecyl)thiophene

Cat. No. B8756373
M. Wt: 387.5 g/mol
InChI Key: NPBQIKGYBQJNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2-hexyldecyl)thiophene is a useful research compound. Its molecular formula is C20H35BrS and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(2-hexyldecyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-hexyldecyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-3-(2-hexyldecyl)thiophene

Molecular Formula

C20H35BrS

Molecular Weight

387.5 g/mol

IUPAC Name

2-bromo-3-(2-hexyldecyl)thiophene

InChI

InChI=1S/C20H35BrS/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-19-15-16-22-20(19)21/h15-16,18H,3-14,17H2,1-2H3

InChI Key

NPBQIKGYBQJNHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=C(SC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 3-(2-hexyldecyl)thiophene (10 g, 32.4 mmol) and THF (100 ml) were added and then cooled to 0° C. NBS (5.75 g, 32.4 mmol) was slowly added, and the temperature was increased to room temperature. The mixture was then stirred overnight. Then, a saturated sodium hydrogen carbonate aqueous solution (50 ml) was added to the reaction solution, followed by extraction with hexane, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solvent was distilled off under reduced pressure. By separating and purifying the obtained reaction mixture by silica gel column chromatography in which hexane was used as a mobile phase, 2-bromo-3-(2-hexyldecyl)thiophene (A2) was obtained as clear oil (12.4 g, 99% yield). The product (A2) obtained was identified using a 1H-NMR method. 1H-NMR (400 MHZ, CDCl3, TMS) δ 7.17 (d, J=5.4 Hz, 1 H), 6.75 (d, J=5.4 Hz, 1 H), 2.49 (d, J=7.0 Hz, 2 H), 1.25 (m, 25 H), 0.88 (m, 6 H)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

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